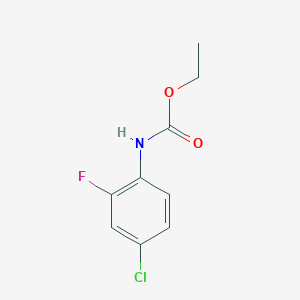

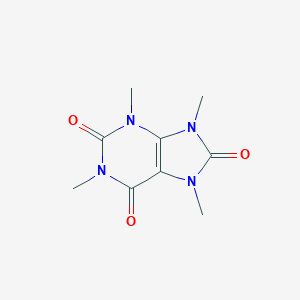

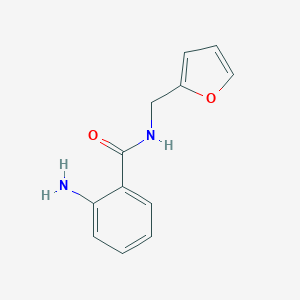

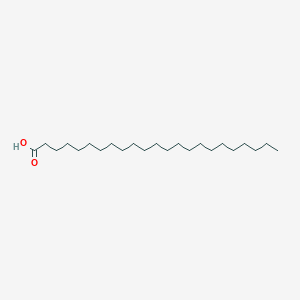

2-amino-N-(furan-2-ylmethyl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-amino-N-(furan-2-ylmethyl)benzamide involves multi-step reactions, including coupling and acylation reactions. A notable method involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride followed by reactions with various reagents to introduce additional functional groups or to complete the heterocyclic structures. Such methods demonstrate the compound's versatility as an intermediate in organic synthesis (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

Crystal structure and density functional theory (DFT) studies of compounds structurally related to 2-amino-N-(furan-2-ylmethyl)benzamide reveal insights into their molecular conformations and electronic structures. For instance, single-crystal X-ray diffraction and DFT calculations have been utilized to analyze the molecular geometry and conformational preferences, confirming the reliability of DFT in predicting the molecular structures of such compounds. These studies also explore the molecular electrostatic potential and frontier molecular orbitals, providing a deeper understanding of the compound's reactivity and interactions with other molecules (Gong et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of 2-amino-N-(furan-2-ylmethyl)benzamide derivatives is highlighted by their ability to undergo various electrophilic and nucleophilic substitution reactions. These reactions allow for the introduction of diverse functional groups, further expanding the utility of the compound in synthetic chemistry. The compound's reactivity is also indicative of its potential for further functionalization, making it a valuable intermediate for the synthesis of more complex molecules (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

Although specific data on the physical properties of 2-amino-N-(furan-2-ylmethyl)benzamide are scarce, related compounds exhibit characteristics such as high thermal stability and solubility in various organic solvents. These properties are crucial for the compound's application in chemical synthesis and potential use in materials science (Rafiee & Mohagheghnezhad, 2018).

Chemical Properties Analysis

The chemical properties of 2-amino-N-(furan-2-ylmethyl)benzamide and its derivatives can be inferred from their reactivity patterns, such as the ability to form complexes with metals or to act as ligands in coordination chemistry. These properties are significant for exploring the compound's potential applications in catalysis, materials science, and potentially as pharmacophores in drug design (Younes et al., 2020).

Wissenschaftliche Forschungsanwendungen

VEGFR-2 Inhibition : Substituted benzamides, similar in structure to 2-amino-N-(furan-2-ylmethyl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial in cancer treatment (Borzilleri et al., 2006).

Antibacterial and Antifungal Properties : Derivatives of benzamide with furan rings, like 2-amino-N-(furan-2-ylmethyl)benzamide, have shown promising antibacterial and antifungal activities, which can be beneficial in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Corrosion Inhibition : Amino acid compounds with structures resembling 2-amino-N-(furan-2-ylmethyl)benzamide have been studied as corrosion inhibitors for steel in acidic solutions, highlighting their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Cognitive Disorder Treatment : Compounds structurally similar to 2-amino-N-(furan-2-ylmethyl)benzamide have been identified as selective agonists for the α7 neuronal nicotinic acetylcholine receptor, showing potential for treating cognitive impairments associated with neurological disorders (Mazurov et al., 2012).

Synthesis of Amides and Esters : Research has been conducted on the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions, demonstrating the compound's utility in organic synthesis (Janczewski, Zieliński, & Kolesińska, 2021).

Enantioselective Synthesis : The compound has been utilized in enantioselective synthesis methods, particularly for producing furan-2-yl amines and amino acids, which are valuable in pharmaceutical and synthetic chemistry (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHBCAVHAVRLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357049 | |

| Record name | 2-amino-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-amino-N-(furan-2-ylmethyl)benzamide | |

CAS RN |

117507-63-8 | |

| Record name | 2-amino-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)